molecular formula C19H23NO3 B8644499 7-(3-Aza-spiro[5.5]undec-9-yloxy)-chromen-2-one CAS No. 918644-67-4

7-(3-Aza-spiro[5.5]undec-9-yloxy)-chromen-2-one

Cat. No. B8644499
Key on ui cas rn: 918644-67-4
M. Wt: 313.4 g/mol
InChI Key: LHYITTSBKHJXEU-UHFFFAOYSA-N
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Patent
US08049012B2

Procedure details

Was prepared according to method A from 7-hydroxycoumarin and 9-hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.C(OC([N:20]1[CH2:25][CH2:24][C:23]2([CH2:30][CH2:29][CH:28](O)[CH2:27][CH2:26]2)[CH2:22][CH2:21]1)=O)(C)(C)C>>[CH2:22]1[C:23]2([CH2:30][CH2:29][CH:28]([O:1][C:2]3[CH:11]=[C:10]4[C:5]([CH:6]=[CH:7][C:8](=[O:12])[O:9]4)=[CH:4][CH:3]=3)[CH2:27][CH2:26]2)[CH2:24][CH2:25][NH:20][CH2:21]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C2C=CC(OC2=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)CCC(CC2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared

Outcomes

Product
Name
Type
Smiles
C1CNCCC12CCC(CC2)OC2=CC=C1C=CC(OC1=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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